3-cyclobutyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

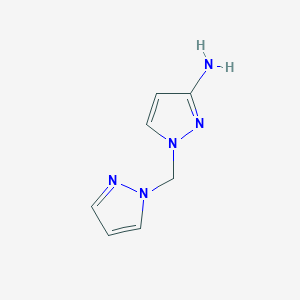

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . These compounds are known for their broad range of chemical and biological properties, making them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .

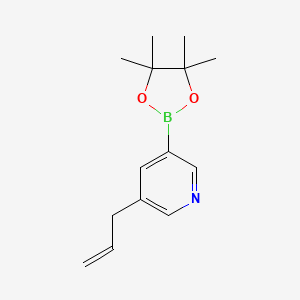

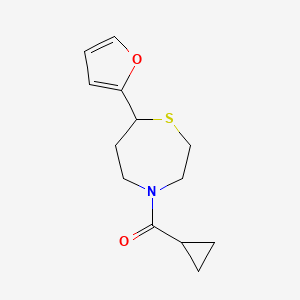

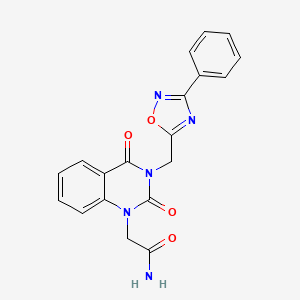

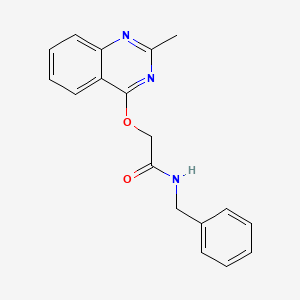

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by a five-membered ring with three carbon atoms and two nitrogen atoms . The specific structure can vary depending on the substituents attached to the triazole ring.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on their specific structure. Generally, these compounds are highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Catalysis

Research highlights the significance of triazole compounds in synthetic chemistry, particularly through the use of copper(I)-catalyzed 1,3-dipolar cycloaddition reactions. This method is instrumental in generating 1,4-substituted triazoles, showcasing the versatility of triazoles in peptide modification and synthesis. These reactions are noted for their high efficiency, with most conversions and purities exceeding 95% (Tornøe, Christensen, & Meldal, 2002). Additionally, research on the synthesis of triazoloquinazolinones via three-component condensation also underscores the utility of triazole derivatives in constructing complex heterocyclic structures, contributing to the diversification of pharmaceutical compounds (Shikhaliev, Kryl'skiĭ, Potapov, & Krysin, 2005).

Green Chemistry and Catalytic Systems

Studies have introduced green and recyclable catalytic systems for synthesizing triazole derivatives, emphasizing sustainability in chemical processes. For instance, the development of a DBU–H2O system for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles showcases an eco-friendly approach, reducing the environmental impact and enhancing synthetic efficiency (Singh, Sindhu, & Khurana, 2013).

Material Science and Polymer Chemistry

In material science, triazole compounds are pivotal in developing advanced materials. Research demonstrates the use of triazole-based cycloaddition reactions in fabricating hyperbranched poly(phenyltriazolylcarboxylate)s. These materials exhibit aggregation-induced emission (AIE) effects, highlighting their potential in creating fluorescent sensors for explosive detection and high-resolution fluorescent patterning (Chi, Yuan, Du, Han, Li, Li, & Tang, 2018).

Wirkmechanismus

Target of Action

It is known that compounds containing the 1,2,4-triazole ring, such as this one, often target heme proteins, which cocatalyze cytochrome p-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

1,2,4-triazoles typically interact with their targets through hydrogen-bonding and dipole interactions with biological receptors . These interactions can lead to changes in the target’s function, potentially inhibiting its activity and leading to the desired therapeutic effects .

Biochemical Pathways

Given its potential interaction with heme proteins and the cytochrome p-450 system, it may impact the biosynthesis of ergosterol in fungi . This could disrupt the integrity of the fungal cell membrane, leading to cell death .

Pharmacokinetics

1,2,4-triazole derivatives are generally known to have good pharmacokinetic properties, including improved bioavailability, due to their ability to form hydrogen bonds with different targets .

Result of Action

Compounds containing the 1,2,4-triazole ring have been reported to possess various biological activities such as antimicrobial, antifungal, anti-inflammatory, antioxidant, antiviral, anticancer, analgesic, and anticonvulsant activity depending on the substituents in the ring system .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-cyclobutyl-2,4-dimethyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-10-7(6-4-3-5-6)9-11(2)8(10)12/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSDBLZXFNBUGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-[4-(acetylamino)phenyl]-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2888594.png)

![1-(4-Chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazino]-1-ethanol](/img/structure/B2888596.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2888597.png)

![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2888601.png)

![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888613.png)